
N-benzyl-3-(1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(1H-indol-3-yl)propanamide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the indole ring and a propanamide group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(1H-indol-3-yl)propanamide typically involves the reaction of 3-(1H-indol-3-yl)propanoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-3-(1H-indol-3-yl)propanamide can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the amide group to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of N-benzyl-3-(1H-indol-3-yl)propanamine.
Substitution: Formation of various N-substituted indole derivatives.
Scientific Research Applications
Chemistry: N-benzyl-3-(1H-indol-3-yl)propanamide is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antitubercular activities. It has shown promising results in preliminary in vitro studies against various bacterial strains .
Medicine: The compound is being investigated for its potential use in the treatment of diseases such as tuberculosis and certain types of cancer. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets in the body. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting enzymes involved in cell wall synthesis . Additionally, it can induce apoptosis in cancer cells by interfering with tubulin polymerization, thereby disrupting the mitotic process .
Comparison with Similar Compounds
- N-benzyl-3-(1H-indol-3-yl)acetamide
- N-benzyl-3-(1H-indol-3-yl)butanamide
- N-benzyl-3-(1H-indol-3-yl)pentanamide
Comparison: N-benzyl-3-(1H-indol-3-yl)propanamide is unique due to its specific propanamide group, which influences its biological activity and chemical reactivity. Compared to its analogs with different alkyl chain lengths, it may exhibit different pharmacokinetic properties and binding affinities to biological targets .
Properties
Molecular Formula |
C18H18N2O |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-benzyl-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C18H18N2O/c21-18(20-12-14-6-2-1-3-7-14)11-10-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,19H,10-12H2,(H,20,21) |
InChI Key |
XSSVXNYSJYYDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol](/img/structure/B14879167.png)
![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-[(3-methylbutyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879173.png)
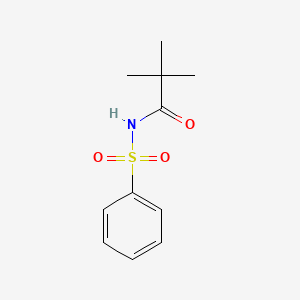
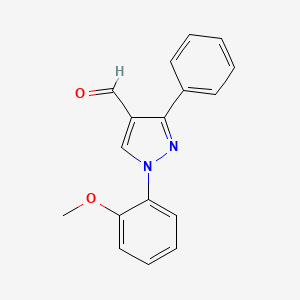
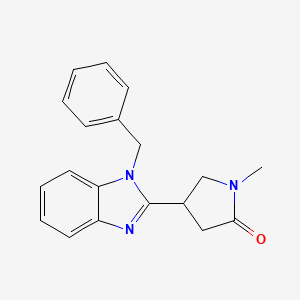
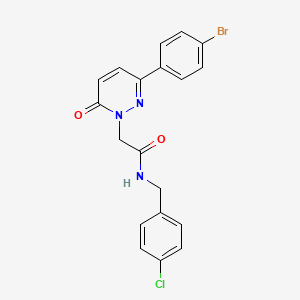

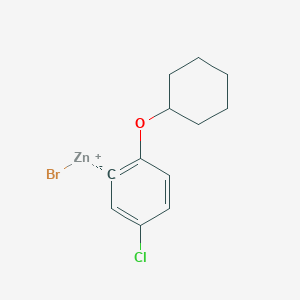
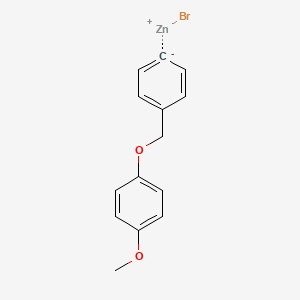
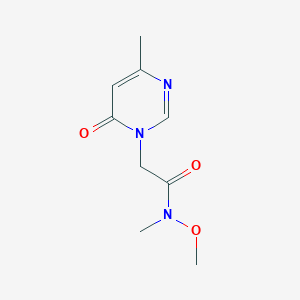

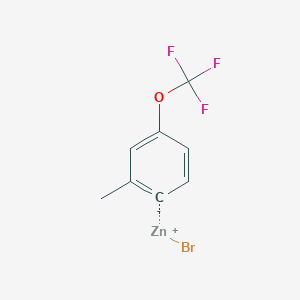
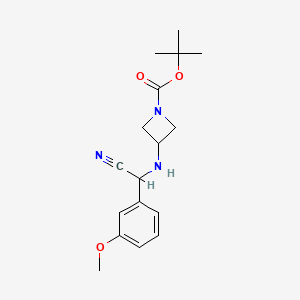
![9-(3,4-Dimethylphenyl)-3-((4-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14879258.png)
